Disodium glutarate chemical and physical properties
Disodium glutarate chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Disodium Glutarate
Abstract
Disodium glutarate (CAS RN: 13521-83-0), the sodium salt of the C5 dicarboxylic glutaric acid, is a highly versatile and water-soluble compound with significant utility in biochemical, pharmaceutical, and materials science research.[1] Its dicarboxylate structure underpins its function as a buffering agent, a component in biodegradable polymer synthesis, and a modulator of protein interactions.[1] This guide provides an in-depth exploration of its core physicochemical properties, presents validated experimental protocols for its characterization, and offers insights into its handling and application for researchers, scientists, and drug development professionals.
Core Chemical Identity and Structure
Disodium glutarate is a simple, yet functional, organic salt. Its identity is defined by the glutarate dianion and two sodium counter-ions.
Molecular Structure
In aqueous solution, the salt fully dissociates to yield two sodium cations (Na⁺) and the glutarate dianion (⁻OOC-(CH₂)₃-COO⁻).[1] The three-carbon methylene chain provides flexibility, distinguishing it from shorter (succinate) or longer (adipate) dicarboxylate homologues.
Caption: Ionic association of the Disodium Glutarate molecule.
Chemical Identifiers
Precise identification is critical for regulatory and research documentation.
| Identifier | Value | Source |
| IUPAC Name | disodium;pentanedioate | PubChem[1][2] |
| CAS Number | 13521-83-0 | TCI, SCBT[3][4][5] |
| Molecular Formula | C₅H₆Na₂O₄ | BenchChem, TCI[1][2][3][4][6][7] |
| Molecular Weight | 176.08 g/mol | BenchChem, SCBT[1][2][3][4][6][8] |
| InChI Key | ZUDYLZOBWIAUPC-UHFFFAOYSA-L | PubChem[1][2] |
| Canonical SMILES | C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | PubChem[2] |
| Synonyms | Glutaric Acid Disodium Salt, Sodium Glutarate | SCBT, TCI[4][6][7] |
Physicochemical Properties
The physical properties of disodium glutarate dictate its behavior in various experimental systems, from solution chemistry to solid-state formulations.
Summary of Physical Properties
| Property | Value | Remarks & Causality |
| Appearance | White to almost white crystalline powder | The ionic salt lattice results in a crystalline solid at standard conditions.[3][8] |
| Aqueous Solubility | Highly soluble in water | As a salt of a weak acid and strong base, it readily dissociates in polar solvents like water. Its solubility is significantly higher than its parent glutaric acid (639 g/L at 20°C).[1] |
| Organic Solubility | Generally insoluble in non-polar organic solvents | The high polarity of the ionic salt form prevents dissolution in non-polar media like hexanes or toluene.[1] |
| Melting Point | 92 - 99 °C | This value may reflect the loss of hydration water rather than true melting of the anhydrous salt, which is expected to be higher.[1] |
| pKa (Parent Acid) | pKₐ₁ = 4.34, pKₐ₂ = 5.22 (at 25°C) | These values for glutaric acid indicate that an aqueous solution of disodium glutarate will be slightly alkaline due to the hydrolysis of the glutarate anion. It has buffering capacity in the pH range of 4-6.[1] |
Experimental Protocols for Characterization
The quality and reliability of research data depend on accurately characterized reagents. The following protocols are foundational for validating the purity and properties of disodium glutarate.
Protocol: Purity Determination by Nonaqueous Titration
Rationale: Disodium glutarate is the salt of a weak acid. Titrating it in a nonaqueous acidic solvent, such as glacial acetic acid, with a strong acid titrant like perchloric acid allows for the sharp and accurate determination of the basic glutarate component. This method is a standard for assaying salts of weak acids.[8]
Methodology:
-
Solvent Preparation: Use glacial acetic acid. If necessary, add a small, calculated amount of acetic anhydride to react with any residual water.
-
Titrant Standardization: Accurately weigh primary standard potassium hydrogen phthalate (KHP), dissolve in glacial acetic acid, and titrate with 0.1 N perchloric acid in acetic acid using crystal violet as an indicator. The endpoint is a color change from violet to blue-green. Calculate the precise normality of the perchloric acid titrant.
-
Sample Analysis: a. Accurately weigh approximately 150 mg of disodium glutarate and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required. b. Add 2-3 drops of crystal violet indicator. c. Titrate the sample solution with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.
-
Calculation: The purity is calculated based on the stoichiometry of the reaction, where two moles of perchloric acid react with one mole of disodium glutarate. Purity (%) = (V × N × M.W.) / (2 × W × 1000) × 100 Where: V = Volume of titrant (mL), N = Normality of titrant, M.W. = Molecular weight of disodium glutarate (176.08), W = Weight of sample (g).
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
Rationale: The Karl Fischer (KF) titration is the gold standard for water determination due to its specificity, accuracy, and speed.[9] The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent.[10] This protocol ensures that the measured purity of the compound is not artificially lowered by the presence of water.
Caption: Workflow for Karl Fischer water content analysis.
Methodology:
-
Apparatus Setup: Assemble the automatic Karl Fischer titrator. The titration vessel should be protected from atmospheric moisture at all times.[11]
-
Reagent Preparation: a. Fill the titration vessel with a suitable solvent (e.g., anhydrous methanol).[10][12] b. Fill the automatic burette with a one-component volumetric Karl Fischer reagent.
-
Solvent Titration (Pre-titration): Titrate the methanol in the vessel with the KF reagent until a stable, anhydrous endpoint is reached, as determined by the platinum electrode. This removes any residual water from the solvent and the vessel.
-
Titrant Standardization: a. Accurately weigh a quantity of sodium tartrate dihydrate (a primary standard containing a known 15.66% water content) and add it to the vessel.[12] b. Titrate with the KF reagent to the endpoint. c. Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL reagent.[10] F (mg/mL) = (Weight of sodium tartrate (mg) × 0.1566) / Volume of KF reagent (mL)
-
Sample Measurement: a. Without delay, accurately weigh a quantity of disodium glutarate expected to contain 5-30 mg of water and quickly transfer it to the conditioned titration vessel.[13] b. Allow the sample to dissolve completely with stirring. c. Titrate with the standardized KF reagent to the electrometric endpoint.
-
Calculation: Water Content (%) = (Volume of KF reagent consumed (mL) × F (mg/mL)) / (Weight of sample (mg)) × 100
Applications in Research and Drug Development
The physicochemical properties of disodium glutarate make it a valuable tool in several scientific domains:
-
Biochemical Buffers: While not in the physiological range, it is useful for specific enzymatic assays that require a pH between 4.0 and 6.0.[1]
-
Polymer Chemistry: It serves as a monomer for synthesizing biodegradable polyesters and polyanhydrides, where the five-carbon backbone influences the physical properties and degradation kinetics of the resulting polymer.[1]
-
Proteomics: In some contexts, it can act as a mild chaotropic agent, disrupting non-covalent protein-protein interactions, although this application is less common than its use as a buffer.[1]
-
Drug Formulation: The solubility of active pharmaceutical ingredients (APIs) can be significantly altered by forming salts. Studies have shown that dicarboxylic acids like glutaric acid can enhance the solubility of poorly soluble drugs.[14]
Safety and Handling
-
Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), disodium glutarate is not classified as a hazardous substance.[2] It is generally considered safe to handle under standard laboratory conditions.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and gloves, should be worn during handling.[15][16]
-
Storage: The compound is hygroscopic.[15] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption, which can affect its measured molecular weight and purity.[8][15]
References
-
Water Determination (Karl Fischer Method). [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. [Link]
-
THE BASICS OF KARL FISCHER TITRATION - Quveon. [Link]
-
Water Determination (Karl Fischer Method). [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders. [Link]
-
Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem. [Link]
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents - ResearchGate. [Link]
-
(PDF) Preparation and characterization of dicarboxylic acids salt of aripiprazole with enhanced physicochemical properties - ResearchGate. [Link]
-
GLUTARIC ACID SODIUM SALT - LookChem. [Link]
-
SID 135118473 - Sodium glutarate - PubChem. [Link]
-
Solubilities of Dicarboxylic Acids in Water | Download Table - ResearchGate. [Link]
-
Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts - Scientific Research Publishing. [Link]
-
Disodium glutamate - Wikipedia. [Link]
-
Dicarboxylic acid solubility : r/Mcat - Reddit. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disodium Glutarate | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. GLUTARIC ACID SODIUM SALT | 13521-83-0 [chemicalbook.com]
- 8. Disodium Glutarate | 13521-83-0 | TCI AMERICA [tcichemicals.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. quveon.com [quveon.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. scirp.org [scirp.org]
- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
